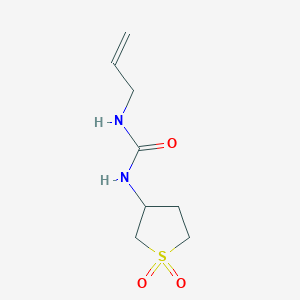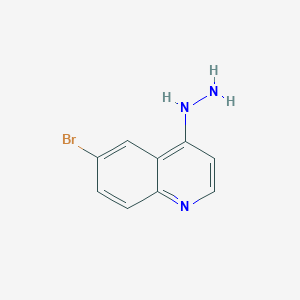![molecular formula C21H26ClNO4 B12121805 2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12121805.png)
2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound, with the chemical formula C₁₂H₁₅ClO₂ , is known by its systematic name: 2-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-methyloxirane .
- It features a chlorinated phenoxy group, a furan ring, and an acetamide moiety.
- The compound’s structure suggests potential biological activity and industrial applications.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with the reaction of 4-chloro-3,5-dimethylphenol with epichlorohydrin to form the epoxide intermediate.
Reaction Conditions: The epoxide undergoes ring-opening with 5-methylfuran-2-ylmethanamine, followed by acetylation to yield the final product.
Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent .
Chemical Reactions Analysis
Reactivity: The compound can participate in various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigations may focus on its interactions with enzymes, receptors, or cellular pathways.
Medicine: The compound’s pharmacological properties could be relevant for drug development.
Industry: Its use in materials science, such as polymer synthesis, is also worth exploring.
Mechanism of Action
Targets: The compound likely interacts with specific protein targets or cellular components.
Pathways: It may modulate signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: While I don’t have specific names, explore other phenoxy-containing molecules or furan derivatives.
Remember that this compound’s applications and mechanisms are still areas of active research, and further studies will enhance our understanding.
Properties
Molecular Formula |
C21H26ClNO4 |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H26ClNO4/c1-14-9-19(10-15(2)21(14)22)26-13-20(24)23(11-17-5-4-8-25-17)12-18-7-6-16(3)27-18/h6-7,9-10,17H,4-5,8,11-13H2,1-3H3 |
InChI Key |
SSMRNDQIPHGPTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2CCCO2)C(=O)COC3=CC(=C(C(=C3)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12121723.png)
![Methyl 4-[2-(4-ethoxyphenoxy)acetamido]benzoate](/img/structure/B12121724.png)
![5-Methoxy-2-([(4-methyl-1,3-thiazol-2-YL)thio]methyl)pyridin-4-OL](/img/structure/B12121731.png)

![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B12121739.png)


![{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}(4-ethoxyphenyl)amine](/img/structure/B12121761.png)
![1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12121763.png)
![methyl N-[4-(1,1,2,2,3,3,3-heptafluoropropanesulfonyl)phenyl]carbamate](/img/structure/B12121769.png)
![3-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12121777.png)

![N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide](/img/structure/B12121792.png)
![N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]furan-2-carboxamide](/img/structure/B12121804.png)
